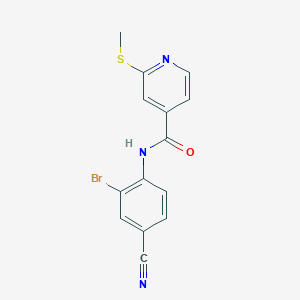
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal disease.
Mecanismo De Acción
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function. It also reduces myocardial fibrosis and proteinuria, which are common complications of heart failure and renal disease, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in various diseases. However, there are also some limitations to using this compound 73-6691 in lab experiments. It may have off-target effects that can complicate the interpretation of results. It may also have limited efficacy in certain disease models.
Direcciones Futuras
There are several future directions for the study of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691. Firstly, more studies are needed to elucidate the molecular mechanisms of this compound 73-6691 in various diseases. Secondly, clinical trials are needed to determine the safety and efficacy of this compound 73-6691 in humans. Thirdly, more studies are needed to identify potential off-target effects of this compound 73-6691 and develop strategies to mitigate them. Finally, more studies are needed to optimize the synthesis and formulation of this compound 73-6691 for clinical use.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 involves several steps. Firstly, 2-bromo-4-cyanophenylamine is reacted with 2-chloro-5-methylpyridine-4-carboxylic acid to form 2-bromo-4-cyanophenyl-2-(methylsulfanyl)pyridine-4-carboxamide. This compound is then treated with trifluoroacetic acid to remove the methylsulfanyl protecting group, resulting in the final product, this compound 73-6691.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary hypertension, this compound 73-6691 has been shown to improve exercise capacity and reduce pulmonary vascular resistance in animal models. In heart failure, this compound 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis. In renal disease, this compound 73-6691 has been shown to reduce proteinuria and improve renal function.
Propiedades
IUPAC Name |
N-(2-bromo-4-cyanophenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-20-13-7-10(4-5-17-13)14(19)18-12-3-2-9(8-16)6-11(12)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDQWJIKYOAKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

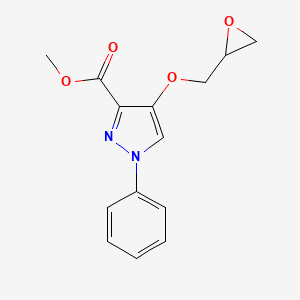
![3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2784749.png)
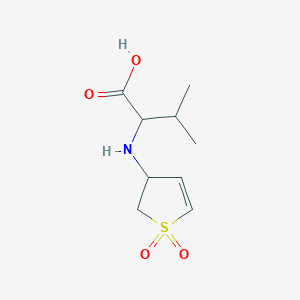
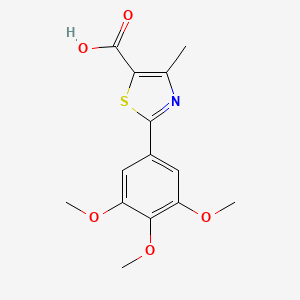
![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)
![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784755.png)

![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)

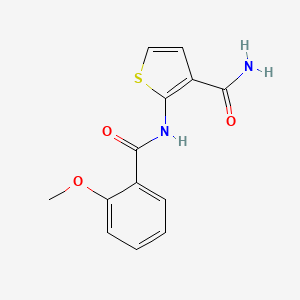
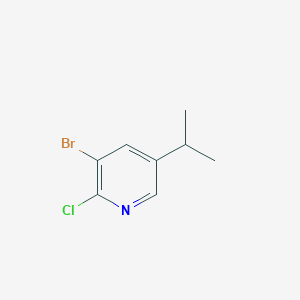
![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)